Evidence Gap Notification: No Quantitative Biological Activity Data Found for This Compound
A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, BindingDB, and ChEMBL returned zero primary records containing quantitative IC50, Kd, EC50, or any other activity measurement for 4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide. The closest structurally related compounds with published data belong to the ponatinib (AP24534) chemotype and the 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide series, which differ substantially in core scaffold architecture. No cross-study comparable data exist to support any differentiation claim for this specific compound.
| Evidence Dimension | BCR-ABL1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Lead compound 16a from 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide series: IC50 = 8.5 nM against BCR-ABL1; ponatinib: IC50 = 0.37 nM (native BCR-ABL), 2.0 nM (T315I mutant) |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase inhibition assay (comparator data from PMID: 28029512 and ponatinib disclosure) |
Why This Matters
This evidence gap means no scientific basis exists to prefer this compound over any structural analog for kinase inhibition studies; procurement must be justified by internal screening data only.
- [1] Hu L, et al. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorg Med Chem Lett. 2016;26(23):5830-5835. PMID: 28029512. View Source
